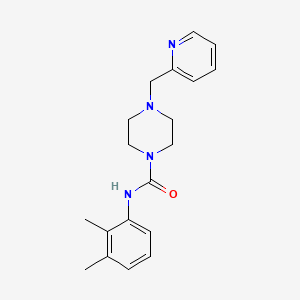
octyl(phenyl)phosphinic acid
Vue d'ensemble
Description
Octyl(phenyl)phosphinic acid is a useful research compound. Its molecular formula is C14H23O2P and its molecular weight is 254.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.14356697 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrolytic and Radiolytic Degradation
Octyl(phenyl)phosphinic acid has been studied for its degradation under hydrolytic and radiolytic conditions. Research by Chiarizla and Horwitz (1986) in "Solvent Extraction and Ion Exchange" found that its degradation involves the formation of methyl(octyl)-(phenyl)-phosphine oxide and this compound under these conditions. This degradation scheme was experimentally verified, providing valuable insights into the chemical stability and behavior of this compound under different environmental conditions (Chiarizla & Horwitz, 1986).
Sorption of Europium and Actinides
Another significant application of this compound is in the sorption of europium and actinides from acidic aqueous solutions. Pietrelli, Salluzzo, and Troiani (1990) in the "Journal of Radioanalytical and Nuclear Chemistry" demonstrated the use of this compound, loaded on silica, for efficient sorption of these elements. Their research provided foundational data on actinide removal, including distribution coefficients and sorption isotherms, which are crucial for applications in nuclear waste management and recovery of valuable materials (Pietrelli, Salluzzo, & Troiani, 1990).
Extraction of Yttrium (III) from Chloride Medium
Research by Anitha et al. (2012) in "Desalination and Water Treatment" explored the use of this compound for the extraction of Yttrium (III) from hydrochloric acid medium. This study provided detailed insights into the extraction mechanism, showcasing the formation of Y(HA2)3 type of neutral species in the organic phase. The extraction constants and conditions established in this study are significant for applications in material science and mineral extraction (Anitha et al., 2012).
Removal of Heavy Metals from Aqueous Solutions
The use of sodium di-(n-octyl) phosphinate, a related compound, for the removal of heavy metals like lead, cadmium, and zinc from aqueous solutions has been investigated by Esalah, Weber, and Vera (2000) in the "Canadian Journal of Chemical Engineering". This study highlighted the potential of this compound in environmental remediation and water treatment, particularly in the selective removal and recovery of heavy metals from waste streams (Esalah, Weber, & Vera, 2000).
Propriétés
IUPAC Name |
octyl(phenyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O2P/c1-2-3-4-5-6-10-13-17(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRNXHZKQPTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967593 | |
| Record name | Octyl(phenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-96-3 | |
| Record name | Octyl(phenyl)phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octyl(phenyl)phosphinic acid (OPPA) interact with metal ions during extraction processes, and what factors influence its effectiveness?
A1: OPPA extracts metal ions from aqueous solutions through a chelation mechanism, forming neutral complexes in the organic phase. [, , ] The effectiveness of this interaction depends on several factors, including:
- pH of the aqueous phase: The extraction efficiency generally increases with increasing pH, as the deprotonated form of OPPA is responsible for metal binding. [, ]
- Concentration of OPPA: Higher OPPA concentrations generally lead to higher extraction efficiencies. [, ]
- Type of diluent: The choice of organic diluent can affect the extraction efficiency by influencing the solubility of the metal-OPPA complex. [, ]
- Temperature: The extraction process can be exothermic or endothermic, and temperature variations impact the equilibrium constant and thus the extraction efficiency. []
Q2: Can you provide details about the structure and spectroscopic characterization of OPPA?
A2: While the provided abstracts don't offer detailed spectroscopic data, we can glean the following:
Q3: What applications have been explored for OPPA in metal ion separations?
A3: Research has focused on using OPPA for the extraction and separation of various metal ions, including:
- Yttrium (Y(III)): Studies have investigated OPPA's ability to extract Y(III) from chloride media, exploring optimal conditions for efficient separation. []
- Erbium (Er(III)): Research has examined the synergistic extraction of Er(III) using OPPA in combination with oxine or 2-methyl oxine, aiming to enhance extraction efficiency. []
- Cobalt (Co(II)) and Nickel (Ni(II)): OPPA has been evaluated as a potential extractant for separating Co(II) and Ni(II) from sulfate solutions. []
Q4: How does the degradation of OPPA occur, and what are the implications for its applications?
A4: Research suggests that OPPA undergoes both hydrolytic and radiolytic degradation. []
- Hydrolysis: Contact with acidic aqueous solutions, especially at elevated temperatures, can lead to the cleavage of the P-C bond, forming degradation products like methyl(octyl)(phenyl)phosphine oxide (MOϕPO) and this compound (H[0ϕP]). []
- Radiolysis: Exposure to gamma radiation can also initiate degradation, leading to the formation of similar breakdown products. []
Q5: What is the significance of studying the distribution ratio (D) in the context of OPPA-mediated metal extraction?
A5: The distribution ratio (D), also known as the distribution coefficient, is a crucial parameter for evaluating the effectiveness of OPPA as an extractant. It represents the ratio of the metal ion concentration in the organic phase to its concentration in the aqueous phase at equilibrium. [, ] A higher D value indicates a stronger preference for the metal ion to partition into the organic phase, signifying more efficient extraction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4681263.png)
![N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4681276.png)
![2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE](/img/structure/B4681281.png)
![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)

![2-(2-{[3-CYANO-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4681299.png)


![3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4681321.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4681327.png)

![(5E)-3-ethyl-5-[[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4681352.png)

![3-({4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE](/img/structure/B4681362.png)
